Benzylidene camphor

Overview

Description

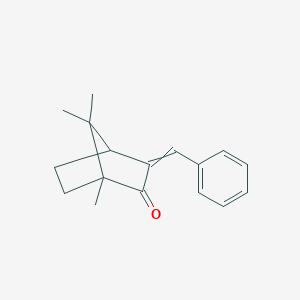

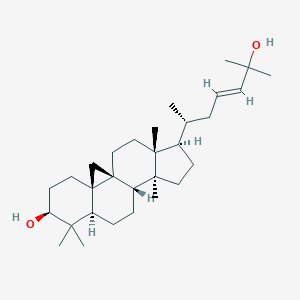

Benzylidene camphor, also known as 3-Benzylidene camphor or 3-Benzylidenebornan-2-one, is a polycyclic organic compound . It is primarily used as a UV absorber, meaning it helps to protect the skin from the harmful effects of the sun’s ultraviolet rays . This ingredient is synthesized through a chemical process involving camphor and benzaldehyde .

Synthesis Analysis

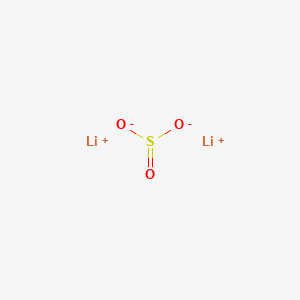

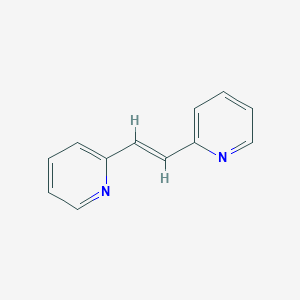

The synthesis of Benzylidene camphor involves a chemical process with camphor and benzaldehyde . The exact process and conditions for the synthesis can vary, but a common method involves the use of dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) at room temperature .

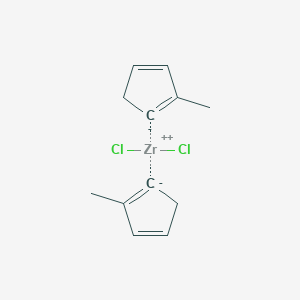

Molecular Structure Analysis

Benzylidene camphor is a polycyclic organic compound. Its molecular formula is C17H20O . The compound is highly stable in ultraviolet light and absorbs UV rays . The exact structure of the molecule can be confirmed through various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and Mass spectra .

Chemical Reactions Analysis

When solutions of Benzylidene camphor are exposed to light from a solar simulator, a photoinduced cis-trans isomerization is observed . This suggests that the compound undergoes a structural change when exposed to UV light, which is a key aspect of its function as a UV absorber.

Physical And Chemical Properties Analysis

Benzylidene camphor is a solid at room temperature . It is insoluble in water and is stable under normal conditions . It is easily oxidized . The molecular weight of Benzylidene camphor is 240.34 g/mol .

Scientific Research Applications

UV Filtration in Sunscreen Products

Benzylidene camphor is widely recognized for its ability to absorb ultraviolet (UV) radiation, making it a valuable ingredient in sunscreen products. It primarily absorbs UVB radiation, which is responsible for causing sunburn and can contribute to skin cancer. By incorporating benzylidene camphor into sunscreen formulations, manufacturers can improve the efficacy of their products in protecting skin from harmful UV rays .

Analytical Chemistry: Detection in Biological Samples

In analytical chemistry, methods have been developed to detect benzylidene camphor and its metabolites in biological samples. For instance, solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques are used to determine the presence of methyl benzylidene camphor (MBC) and its major metabolite, carboxy benzylidene camphor (CBC), in urine samples from users of sunscreen products containing MBC . This is crucial for studying the percutaneous absorption and potential systemic exposure to UV filters.

Environmental Monitoring: Diffusive Gradients in Thin Films

Benzylidene camphor derivatives, such as 4-methylbenzylidene camphor (4-MBC), are monitored in aquatic environments due to their potential endocrine-disrupting effects. The development of diffusive gradients in thin films (DGT) with specific binding agents allows for in situ sampling of 4-MBC in waters. This technique is suitable for monitoring the occurrence, levels, and potential risk of 4-MBC in coastal waters, providing valuable data for environmental risk assessments .

Endocrine Disruption Research

Due to its estrogenic activity, benzylidene camphor is studied as a potential endocrine disruptor. Research in this field focuses on the effects of benzylidene camphor on hormone systems, particularly in aquatic organisms where it may accumulate. Understanding the mechanisms of action and the impact on wildlife and human health is a significant area of scientific inquiry .

Cosmetic Product Formulation

Beyond sunscreens, benzylidene camphor finds applications in other personal care products. Its UV-absorbing properties make it a useful additive in cosmetics, hair care, and nail care products. It helps prevent the degradation of these products by sunlight, thereby extending their shelf life and maintaining their efficacy .

Synthesis of Novel Compounds

Benzylidene camphor serves as a starting material for the synthesis of novel compounds. For example, its derivatives are synthesized for use as analytical standards in the development of new analytical methodologies. The chemical reactivity of benzylidene camphor allows for its transformation into various compounds with potential applications in different fields of chemistry .

Mechanism of Action

Target of Action

Benzylidene camphor, also known as 3-Benzylidene camphor, is primarily used as a UV light absorber . It is an active ingredient in sunscreen products and is used to protect the skin from harmful UV rays . The primary targets of benzylidene camphor are the skin cells that it protects from UV radiation .

Mode of Action

Benzylidene camphor works by absorbing UV radiation and converting it into less damaging infrared radiation (heat) . This prevents the UV radiation from causing damage to the skin cells. It has also been shown to interact with estrogen receptors and the progesterone receptor .

Biochemical Pathways

It has been shown to interact with estrogen receptors and the progesterone receptor . This suggests that it may affect hormonal pathways in the body. Additionally, it has been reported to act with inflammatory pathways by activating p38 MAPK and NF-B, leading to the production of inflammatory TNF- and IL-6 .

Pharmacokinetics

It is known that benzylidene camphor is lipophilic, which suggests that it can be absorbed into the skin and potentially enter systemic circulation . Its lipophilicity also suggests that it could accumulate in certain tissues .

Result of Action

The primary result of benzylidene camphor’s action is the protection of skin cells from UV radiation . By absorbing UV radiation and converting it into less damaging heat, it prevents the UV radiation from causing cellular damage. It has also been shown to have a range of effects in different models, interacting with multiple pathways and causing long-term effects even at low doses .

Action Environment

Environmental factors can influence the action of benzylidene camphor. For example, a higher pH value and the presence of salinity can reduce the amount of sorption of benzylidene camphor . Additionally, benzylidene camphor can be released into the environment, where it can accumulate in aquatic organisms and potentially cause harm .

Safety and Hazards

Benzylidene camphor is generally considered safe for use in cosmetics, but it should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound . It is flammable and can cause irritation to the skin, eyes, and respiratory system .

properties

IUPAC Name |

3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQXFRANQVWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864552 | |

| Record name | 3-Benzylidenebornan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylidene camphor | |

CAS RN |

15087-24-8 | |

| Record name | Benzylidenecamphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15087-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Benzylidenebornan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does benzylidene camphor interact with estrogen receptors?

A1: Research suggests that benzylidene camphor derivatives, particularly 3-benzylidene camphor (3-BC) and 4-methylbenzylidene camphor (4-MBC), can bind to estrogen receptors (ER), with 4-MBC exhibiting a preference for ER-β. [, , , , , , , ] This binding can lead to the activation of estrogen-responsive genes, mimicking the effects of natural estrogens.

Q2: What are the downstream effects of benzylidene camphor's interaction with endocrine receptors?

A2: Studies in fish and rats have shown that exposure to 3-BC and 4-MBC can lead to various developmental and reproductive effects, including:

- Vitellogenin induction in fish: This indicates estrogenic activity. [, , , , ]

- Delayed puberty in male rats: This suggests disruption of normal hormonal signaling. [, , ]

- Altered reproductive organ weights in both sexes: This indicates interference with reproductive development. [, , , ]

- Impaired sexual behavior in female rats: This suggests effects on the brain and neuroendocrine systems. [, , ]

- Changes in gene expression in the uterus, prostate, and brain: This demonstrates a molecular level impact on endocrine-sensitive tissues. [, , , ]

Q3: Are there concerns regarding human exposure to benzylidene camphor?

A3: While further research is needed to fully understand the potential risks of benzylidene camphor to humans, several factors raise concern:

- Widespread use in sunscreens and cosmetics: This leads to potential for significant human exposure. [, , , , , , ]

- Detection in human milk: This confirms that benzylidene camphor can be absorbed through the skin and pass into breast milk. [, , ]

- Presence in environmental samples: Benzylidene camphor has been detected in wastewater, rivers, lakes, and even fish, indicating potential for widespread environmental contamination and exposure. [, , , , ]

Q4: How does the estrogenic potency of benzylidene camphor compare to natural estrogens or other endocrine disruptors?

A4: Schlumpf et al. [, ] compared the estrogenic potency of 4-MBC and octyl methoxycinnamate (OMC) to ethinylestradiol and isoflavones (phytoestrogens) in uterotrophic assays. While 4-MBC and OMC displayed estrogenic effects, their potency was significantly lower than that of ethinylestradiol. Furthermore, the authors argue that the estrogenic load imposed by these UV filters at realistic exposure levels is likely to be much lower than the exposure to phytoestrogens through diet. []

Q5: What research is being done to assess the safety of benzylidene camphor and other UV filters?

A5: Researchers are investigating:

- Developing sensitive in vitro assays: These use fish or human cell lines to screen for endocrine activity. [, , ]

- Conducting in vivo studies: These use animal models, such as rats and fish, to assess developmental and reproductive toxicity. [, , , , ]

- Monitoring human exposure: This involves analyzing human samples, such as milk and urine, for the presence of UV filters. [, , ]

- Investigating the effects of UV filter mixtures: This is crucial as humans are exposed to a cocktail of chemicals through sunscreen use. [, , ]

Q6: What is the molecular formula and weight of benzylidene camphor?

A6: Benzylidene camphor, without specifying a particular isomer, has the molecular formula C17H20O and a molecular weight of 240.34 g/mol.

Q7: What spectroscopic data is available for characterizing benzylidene camphor?

A7: While the provided research doesn't delve into specific spectroscopic data, common techniques for characterizing benzylidene camphor and its derivatives include:

- Ultraviolet-visible (UV-Vis) spectroscopy: This can be used to study the UV absorption properties, which are crucial for its function as a UV filter. [, , , , ]

Q8: Are there concerns about the photostability of benzylidene camphor in sunscreen formulations?

A8: Photostability is crucial for the effectiveness of UV filters. While benzylidene camphor derivatives are commonly used in sunscreens, some studies have investigated their photostability under UV irradiation. [, ] These studies aim to understand how their UV absorption properties and chemical structure change upon exposure to sunlight, which can impact their long-term effectiveness.

Q9: How is benzylidene camphor incorporated into sunscreen formulations?

A9: Benzylidene camphor is typically used in combination with other UV filters to provide broad-spectrum protection against both UVA and UVB radiation. [, , , ] It is incorporated into various formulations, including emulsions, lotions, and creams, along with excipients that enhance its stability, spreadability, and water resistance. [, , , , ]

Q10: Are there any specific formulation challenges associated with benzylidene camphor?

A10: One study highlighted a potential yellow discoloration issue in formulations containing a dibenzoylmethane derivative and titanium oxide nanopigment. Interestingly, excluding benzylidene camphor-type compounds from the dibenzoylmethane derivatives was suggested to address this discoloration problem. []

Q11: Beyond sunscreens, are there other applications for benzylidene camphor derivatives?

A11: Research suggests potential applications in:

- Antioxidant agents: Some derivatives have shown antioxidant properties in vitro. [, ]

- Anti-inflammatory and anti-allergic treatments: This is an area of ongoing research, with some derivatives showing promise in preclinical studies. []

- Cancer prevention: This is another area of preliminary research, focusing on the potential of certain derivatives to inhibit cancer cell growth. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)